N'-[(E)-(2-ethoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
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Overview
Description
N’-[(E)-(2-ethoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with a molecular formula of C26H25N5O2S. This compound is notable for its unique structure, which includes a triazole ring, a sulfanyl group, and an ethoxyphenyl group.
Preparation Methods
The synthesis of N’-[(E)-(2-ethoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves a multi-step process The initial step often includes the formation of the hydrazide by reacting ethyl 2-bromoacetate with hydrazine hydrateThe final step involves the condensation of the resulting compound with 2-ethoxybenzaldehyde under acidic conditions to form the desired product .
Chemical Reactions Analysis
N’-[(E)-(2-ethoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Scientific Research Applications
N’-[(E)-(2-ethoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features and biological activities.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-ethoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. The triazole ring and sulfanyl group are believed to play crucial roles in its biological activities. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved are still under investigation, but it is thought to interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
N’-[(E)-(2-ethoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can be compared with similar compounds such as:
N,N’-bis[(E)-(1-pyridyl)methylidene]-1,3-propanediamine: This compound also contains a hydrazide group and is used in similar applications.
N,N’-bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as an organocatalyst, this compound shares some structural similarities with the triazole and sulfanyl groups.
4,4’,4’'-tris(N-3-methylphenyl-N-phenyl-amino)triphenylamine: This compound is used in optoelectronic devices and has a similar π-conjugated system.
Properties
Molecular Formula |
C26H25N5O2S |
---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
N-[(E)-(2-ethoxyphenyl)methylideneamino]-2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C26H25N5O2S/c1-3-33-23-12-8-7-9-21(23)17-27-28-24(32)18-34-26-30-29-25(20-15-13-19(2)14-16-20)31(26)22-10-5-4-6-11-22/h4-17H,3,18H2,1-2H3,(H,28,32)/b27-17+ |
InChI Key |
MRWAFCRTGJWTKC-WPWMEQJKSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)C |
Canonical SMILES |
CCOC1=CC=CC=C1C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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